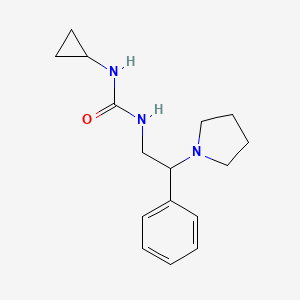
1-Cyclopropyl-3-(2-phenyl-2-pyrrolidin-1-ylethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopropyl-3-(2-phenyl-2-pyrrolidin-1-ylethyl)urea is a chemical compound that belongs to the class of urea derivatives. It is a synthetic compound that has been extensively studied for its potential use in scientific research.
作用機序
The mechanism of action of 1-Cyclopropyl-3-(2-phenyl-2-pyrrolidin-1-ylethyl)urea involves the modulation of the sigma-1 receptor. The compound binds to the receptor and modulates its activity, which leads to the activation of several downstream signaling pathways. This, in turn, leads to the regulation of various physiological processes such as neurotransmitter release, ion channel activity, and gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Cyclopropyl-3-(2-phenyl-2-pyrrolidin-1-ylethyl)urea have been extensively studied in vitro and in vivo. The compound has been shown to have analgesic, anti-inflammatory, and neuroprotective effects. It has also been shown to improve cognitive function and memory in animal models.
実験室実験の利点と制限
One of the main advantages of using 1-Cyclopropyl-3-(2-phenyl-2-pyrrolidin-1-ylethyl)urea in lab experiments is its high affinity for the sigma-1 receptor. This makes it a useful tool for studying the physiological processes that are regulated by the receptor. However, one of the limitations of using the compound is its potential toxicity. It is important to use appropriate safety measures when handling the compound in the laboratory.
将来の方向性
There are several future directions for the study of 1-Cyclopropyl-3-(2-phenyl-2-pyrrolidin-1-ylethyl)urea. One of the potential areas of research is the development of new therapeutic agents based on the compound. Another potential area of research is the study of the compound's effects on other physiological processes such as immune function and metabolism. Additionally, the development of more selective sigma-1 receptor modulators could lead to the discovery of new therapeutic targets for the treatment of various diseases.
合成法
The synthesis of 1-Cyclopropyl-3-(2-phenyl-2-pyrrolidin-1-ylethyl)urea involves the reaction of cyclopropyl isocyanate with 2-phenyl-2-pyrrolidin-1-yl ethanol in the presence of a base. The resulting compound is then treated with urea to obtain the final product.
科学的研究の応用
1-Cyclopropyl-3-(2-phenyl-2-pyrrolidin-1-ylethyl)urea has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in several physiological processes such as pain perception, memory, and neuroprotection. The compound has also been studied for its potential use in the treatment of depression, anxiety, and neuropathic pain.
特性
IUPAC Name |
1-cyclopropyl-3-(2-phenyl-2-pyrrolidin-1-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c20-16(18-14-8-9-14)17-12-15(19-10-4-5-11-19)13-6-2-1-3-7-13/h1-3,6-7,14-15H,4-5,8-12H2,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAUMNYTJFKVMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)NC2CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

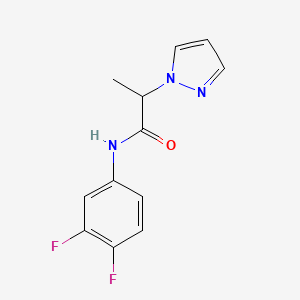
![2-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide](/img/structure/B7529248.png)
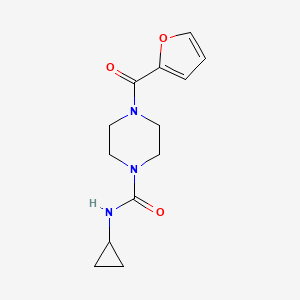
![N-[3-(5-methyltetrazol-1-yl)phenyl]furan-2-carboxamide](/img/structure/B7529258.png)
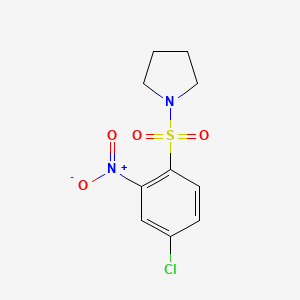
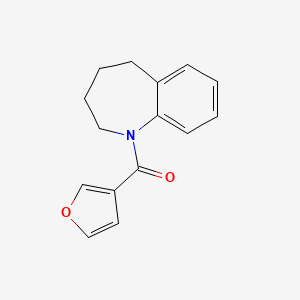
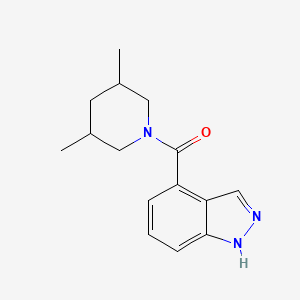
![(5-methylfuran-2-yl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7529301.png)
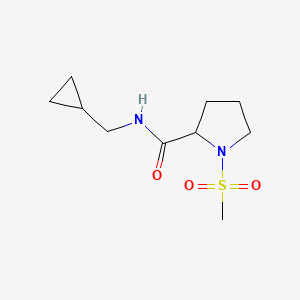
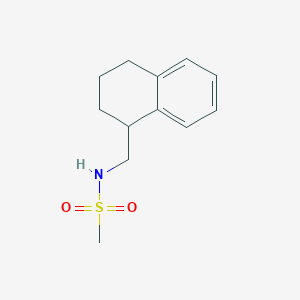

![3-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B7529328.png)

![1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7529336.png)